5-bromo-6-methoxy-4-methylpyridine-3-thiol
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Overview
Description
5-bromo-6-methoxy-4-methylpyridine-3-thiol is a heterocyclic compound that features a pyridine ring substituted with bromine, methoxy, methyl, and thiol groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-6-methoxy-4-methylpyridine-3-thiol can be achieved through several methods. One common approach involves the palladium-catalyzed Suzuki cross-coupling reaction. This method typically uses 5-bromo-2-methylpyridin-3-amine as a starting material, which undergoes coupling with arylboronic acids to produce the desired pyridine derivatives . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like ethanol or water.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
5-bromo-6-methoxy-4-methylpyridine-3-thiol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The thiol group can be oxidized to form disulfides or reduced to form thiolates.
Coupling Reactions: The compound can participate in coupling reactions such as the Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or alkoxides.
Oxidation: Reagents like hydrogen peroxide or iodine can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted pyridine derivatives.
Oxidation: Disulfides are formed from the oxidation of the thiol group.
Reduction: Thiolates are produced from the reduction of the thiol group.
Scientific Research Applications
5-bromo-6-methoxy-4-methylpyridine-3-thiol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme activities or protein interactions.
Mechanism of Action
The mechanism of action of 5-bromo-6-methoxy-4-methylpyridine-3-thiol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the thiol group allows it to form covalent bonds with cysteine residues in proteins, potentially altering their function .
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-2-methylpyridin-3-amine
- 6-methoxy-4-methylpyridine-3-thiol
- 5-bromo-4-methylpyridine-3-thiol
Uniqueness
5-bromo-6-methoxy-4-methylpyridine-3-thiol is unique due to the combination of its substituents, which confer distinct chemical properties and reactivity. The presence of both bromine and thiol groups allows for versatile chemical modifications and applications in various fields .
Properties
CAS No. |
2694728-02-2 |
---|---|
Molecular Formula |
C7H8BrNOS |
Molecular Weight |
234.1 |
Purity |
95 |
Origin of Product |
United States |
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